N-But-2-yn-1-yl-N-methylglycine
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Overview
Description
N-But-2-yn-1-yl-N-methylglycine is a compound with the molecular formula C7H11NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a but-2-yn-1-yl group and the hydrogen atom of the carboxyl group is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-But-2-yn-1-yl-N-methylglycine typically involves the alkylation of N-methylglycine with a but-2-yn-1-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-But-2-yn-1-yl-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alkenes or alkanes with reduced alkyne groups.
Substitution: Compounds with new functional groups replacing the but-2-yn-1-yl group.
Scientific Research Applications
N-But-2-yn-1-yl-N-methylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-But-2-yn-1-yl-N-methylglycine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The but-2-yn-1-yl group can interact with active sites of enzymes, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Prop-2-yn-1-yl-N-methylglycine
- N-Penta-2,4-diyn-1-yl-N-methylglycine
- N-But-2-yn-1-yl-glycine
Uniqueness
N-But-2-yn-1-yl-N-methylglycine is unique due to the presence of both the but-2-yn-1-yl and N-methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
58788-88-8 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-[but-2-ynyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C7H11NO2/c1-3-4-5-8(2)6-7(9)10/h5-6H2,1-2H3,(H,9,10) |
InChI Key |
CTNBSLSSWKWONG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN(C)CC(=O)O |
Origin of Product |
United States |
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